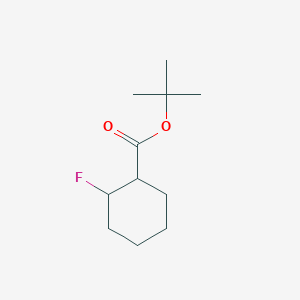
Tert-butyl2-fluorocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-fluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19FO2. It is a derivative of cyclohexane, where a fluorine atom is attached to the second carbon, and a tert-butyl ester group is attached to the first carbon. This compound is used as a building block in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of 2-fluorocyclohexanone with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester .
Industrial Production Methods
the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-fluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorocyclohexanone or 2-fluorocyclohexane carboxylic acid.
Reduction: Formation of 2-fluorocyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of tert-butyl 2-fluorocyclohexane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form strong hydrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 2-fluorocyclohexane-1-carboxylate
Uniqueness
Tert-butyl 2-fluorocyclohexane-1-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C11H19FO2 |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
tert-butyl 2-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
KRKYSFHPHGDPAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


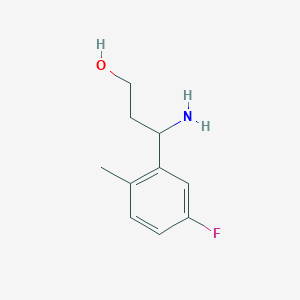
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
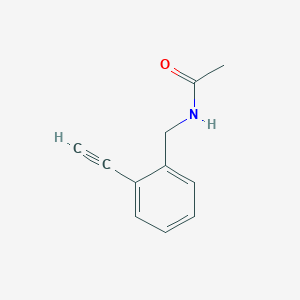
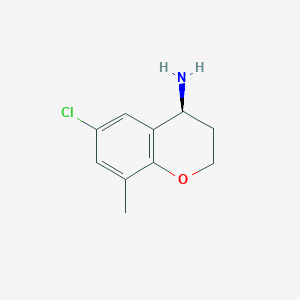
![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)
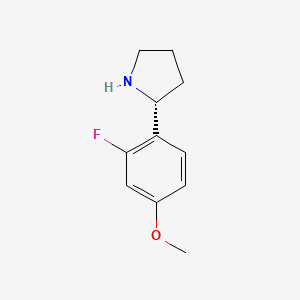
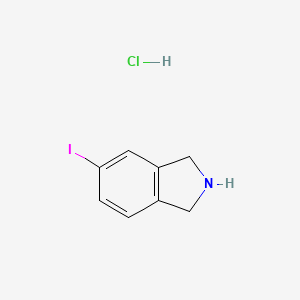
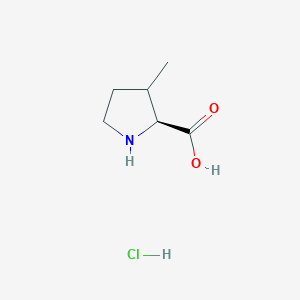

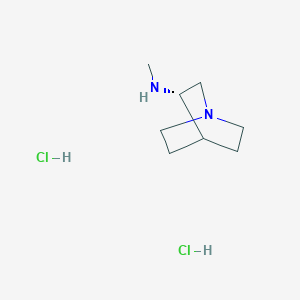

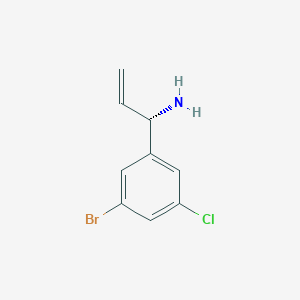
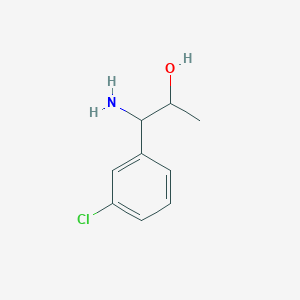
![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)
